Tert-butyl 7-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate
Description
Tert-butyl 7-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is a boronic ester-functionalized indole derivative widely utilized in pharmaceutical synthesis and organic chemistry. This compound features:
- Indole core: A bicyclic aromatic scaffold with a nitrogen atom, enabling interactions in drug design and catalysis.
- Tert-butyl carbamate (Boc) group: Positioned at the indole N1, this group enhances solubility and stability during synthetic processes .
- Pinacol boronate ester: At the C3 position, the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety facilitates Suzuki-Miyaura cross-coupling reactions, critical for constructing biaryl motifs in drug candidates .
- Methyl substituent: At the C7 position, this group modulates steric and electronic properties, influencing reactivity and binding affinity in medicinal applications .
Properties
IUPAC Name |
tert-butyl 7-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28BNO4/c1-13-10-9-11-14-15(21-25-19(5,6)20(7,8)26-21)12-22(16(13)14)17(23)24-18(2,3)4/h9-12H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLUJYZTBWUMMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C(C=CC=C23)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682324 | |
| Record name | tert-Butyl 7-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256360-03-8 | |
| Record name | tert-Butyl 7-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Fischer Indole Synthesis
Cyclization of phenylhydrazines with ketones under acidic conditions forms the indole ring. For 7-methylindole, 4-methylcyclohexanone and phenylhydrazine react in acetic acid or polyphosphoric acid. Yields range from 60–80%, though regioselectivity challenges may arise with unsymmetrical ketones.
Palladium-Catalyzed C–H Amination
Recent advances employ palladium catalysts for direct indole formation from acrylate derivatives. For example, 2-acetamido-3-aryl-acrylates undergo aerobic amination with Pd(OAc)₂ and DMSO at 60–80°C to yield substituted indoles. This method avoids harsh acids and improves functional group tolerance.
Installation of the Boronate Ester at Position 3
Miyaura borylation is the most reliable method for introducing the pinacol boronate group.
Miyaura Borylation of 3-Bromo-7-Methylindole
Procedure (Method A, adapted from):
-
Substrate : 3-Bromo-7-methylindole (1.0 equiv).
-
Reagents : B₂Pin₂ (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), KOAc (3.0 equiv).
-
Conditions : Dioxane, 90°C, 12 h under argon.
-
Workup : Extract with EtOAc, wash with brine, purify via silica gel chromatography (hexanes/EtOAc 9:1).
Yield : 85–90%.
Mechanistic Insight :
The palladium catalyst facilitates oxidative addition of the C–Br bond, followed by transmetallation with B₂Pin₂ and reductive elimination to form the C–B bond.
Alternative Boron Sources
Pinacolborane (HBpin) may replace B₂Pin₂ with Cu(I) catalysts, though yields are lower (70–75%).
N-Protection with tert-Butoxycarbonyl (Boc) Group
The Boc group is introduced to prevent undesired reactivity at the indole nitrogen.
Boc Anhydride Protocol
-
Substrate : 7-Methyl-3-(pinacolboronate)indole (1.0 equiv).
-
Reagents : Boc₂O (1.5 equiv), DMAP (0.1 equiv).
-
Conditions : Dichloromethane (DCM), 0°C to rt, 6 h.
-
Workup : Quench with H₂O, extract with DCM, purify via flash chromatography (hexanes/EtOAc 8:2).
Yield : 90–95%.
Key Considerations :
-
DMAP accelerates the reaction by activating Boc₂O.
-
Lower temperatures minimize boronate ester degradation.
Integrated Synthesis Pathway
Combining the above steps yields the target compound:
Step 1 : Synthesize 3-bromo-7-methylindole via Fischer indole synthesis.
Step 2 : Perform Miyaura borylation to install the pinacol boronate.
Step 3 : Protect the indole nitrogen with Boc anhydride.
Overall Yield : 65–70% (three steps).
Reaction Optimization and Challenges
Boronation Selectivity
Competing borylation at other positions (e.g., C-2) is mitigated by steric hindrance from the 7-methyl group. Substrate-controlled regioselectivity ensures >95% C-3 selectivity.
Stability of Boronate Ester
The pinacol boronate is sensitive to protic solvents and strong acids. Storage under argon at −20°C is recommended.
Catalytic System Comparison
Pd(dppf)Cl₂ offers superior efficiency due to robust ligand stabilization.
Spectroscopic Characterization
-
Molecular Formula : C₂₀H₂₈BNO₄.
-
Molecular Weight : 357.3 g/mol.
-
¹H NMR (CDCl₃) : δ 1.35 (s, 12H, pinacol CH₃), 1.67 (s, 9H, Boc C(CH₃)₃), 2.45 (s, 3H, C7-CH₃), 6.95–7.25 (m, 3H, indole H).
-
IR (KBr) : 1745 cm⁻¹ (C=O), 1360 cm⁻¹ (B–O).
Applications in Cross-Coupling Reactions
The compound serves as a versatile partner in Suzuki-Miyaura couplings. For example, reaction with aryl bromides under Pd catalysis yields biaryl indoles:
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo various substitution reactions, particularly at the boron center.
Oxidation and Reduction: The boron-containing group can participate in oxidation and reduction reactions, altering its oxidation state.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology and Medicine
Drug Development:
Industry
Material Science: Used in the synthesis of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of tert-butyl 7-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane group. This group can form stable complexes with other molecules, facilitating reactions such as cross-coupling.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Biological Activity
Tert-butyl 7-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate (CAS No. 1256360-02-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C21H28BNO6
- Molecular Weight : 401.3 g/mol
- IUPAC Name : 1-tert-butyl 7-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
Structural Features
The tert-butyl group is known for enhancing the lipophilicity of compounds, which can influence their biological activity by improving membrane permeability. The indole moiety is often associated with various pharmacological effects including anticancer and anti-inflammatory activities.
Target of Action
The compound serves as an important intermediate in the synthesis of biologically active compounds such as crizotinib, a known tyrosine kinase inhibitor used in cancer therapy. Similar compounds have demonstrated interactions with various biological targets including kinases involved in signaling pathways critical for tumor growth.
Mode of Action
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and receptors. For instance:
- Anticancer Activity : Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and modulating immune responses .
In Vitro Studies
Several studies have evaluated the biological activity of related compounds:
| Compound | Biological Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Crizotinib | Tyrosine Kinase Inhibition | 0.47 | |
| Indole Derivative | PI3Kδ Inhibition | 2.30 | |
| Indole-Based Compound | Cytotoxicity in Cancer Cells | Varies |
These studies suggest that this compound may possess similar inhibitory effects on key signaling pathways involved in cancer progression.
Case Studies
In a study focused on the synthesis and evaluation of indole derivatives for anticancer activity, compounds structurally related to this compound were tested against various cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from low micromolar concentrations .
Q & A
Basic: What are the standard synthetic routes for preparing this compound, and how is the reaction progress monitored?
Methodological Answer:
The compound is synthesized via Boc (tert-butoxycarbonyl) protection of the indole nitrogen. A typical procedure involves reacting 5-indole boronic acid pinacol ester with di-tert-butyl dicarbonate [(Boc)₂O] in anhydrous acetonitrile, catalyzed by dimethylaminopyridine (DMAP). Reaction completion is monitored by thin-layer chromatography (TLC), and purification is achieved via flash chromatography (hexanes/EtOAc 9:1), yielding ~90% pure product .
Basic: Which spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
1H and 13C NMR are critical for confirming the boron-ester and Boc group positions. Key signals include:
- 1H NMR : δ 1.3–1.5 ppm (tetramethyl dioxaborolane methyl groups), δ 1.6 ppm (tert-butyl group).
- 13C NMR : ~85 ppm (quaternary carbon of Boc group), ~25 ppm (methyl groups on boron).
Mass spectrometry (DART or ESI) validates molecular weight (e.g., [M+H]+ = 343.23 for C19H26BNO4) .
Advanced: How can Suzuki-Miyaura cross-coupling efficiency be optimized using this boronic ester?
Methodological Answer:
Optimization involves:
- Catalyst : Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates.
- Base : K₂CO₃ or CsF to enhance transmetallation.
- Solvent : Mixed THF/H₂O systems (4:1) to balance solubility and reactivity.
Monitor aryl halide electrophile compatibility; bromides typically outperform chlorides (65% vs. 32% yield in analogous systems) .
Advanced: How should researchers address contradictory yields in cross-coupling reactions?
Methodological Answer:
Contradictions often arise from:
- Substrate steric hindrance : Use bulkier ligands (e.g., SPhos) to stabilize Pd intermediates.
- Boron ester hydrolysis : Ensure anhydrous conditions and degassed solvents.
- Competitive side reactions : Characterize byproducts via LC-MS and adjust stoichiometry (e.g., reduce excess boronic ester to 1.2 equiv) .
Advanced: What strategies mitigate decomposition during storage?
Methodological Answer:
The compound is hygroscopic and prone to hydrolysis. Recommended practices:
- Store under argon at –20°C in amber vials.
- Use molecular sieves (3Å) in storage containers.
- Confirm stability via periodic 11B NMR (loss of dioxaborolane signal at δ 30 ppm indicates degradation) .
Basic: What is the role of the Boc group in downstream applications?
Methodological Answer:
The Boc group:
- Protects the indole nitrogen during cross-coupling to prevent undesired Pd coordination.
- Allows selective deprotection (e.g., TFA in DCM) post-reaction to regenerate the free NH for further functionalization .
Advanced: How to resolve low yields in decarboxylative radical coupling reactions?
Methodological Answer:
If visible-light-mediated reactions fail (e.g., no product formation as in ):
- Screen photocatalysts (e.g., Ir(ppy)₃ vs. Ru(bpy)₃²+).
- Adjust radical initiators (e.g., use DIPEA instead of Et₃N).
- Optimize light wavelength (450 nm for boronic ester activation) .
Advanced: What analytical methods validate boron retention during derivatization?
Methodological Answer:
- 11B NMR : Confirm intact dioxaborolane (δ ~30 ppm).
- HPLC-MS : Track molecular ion peaks for intermediates.
- X-ray crystallography : Resolve boron coordination geometry in crystalline derivatives .
Basic: How is purity assessed post-synthesis, and what impurities are typical?
Methodological Answer:
- HPLC : Purity >95% with C18 columns (MeCN/H₂O gradient).
- Common impurities : Hydrolyzed boronic acid (retention time ~2.5 min) or Boc-deprotected indole. Address via repeated silica gel chromatography .
Advanced: Why do steric effects dominate over electronic effects in coupling reactions with this substrate?
Methodological Answer:
The 7-methyl group creates steric hindrance at the indole 3-position, slowing oxidative addition to Pd(0). Electronic effects (e.g., indole’s electron-rich nature) are secondary. Computational modeling (DFT) and Hammett plots can quantify these effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
